N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic compound with the Chemical Abstracts Service (CAS) number 663158-00-7. This compound features a complex molecular structure, characterized by a combination of aromatic and heterocyclic components. Its molecular formula is , and it has a molar mass of approximately 482.96 g/mol. The compound is primarily classified under the category of quinazoline derivatives, which are known for their diverse biological activities.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves several steps:
These synthetic routes may involve various reaction conditions, including temperature control, solvent selection, and reaction time optimization to enhance yield and purity.
The molecular structure of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be represented as follows:
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves interaction with specific biological targets such as enzymes or receptors:
Data on specific targets and pathways remains limited but indicates potential applications in pharmacology.
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has potential applications in various scientific fields:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7